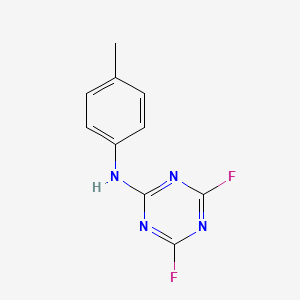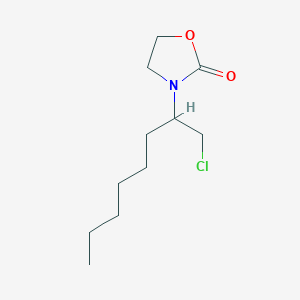
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chlorinated octyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one typically involves the reaction of 1-chlorooctan-2-ol with an appropriate oxazolidinone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the chlorination of octanol followed by cyclization with an oxazolidinone derivative. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Oxazolidinone derivatives are known for their antibiotic properties, and this compound is investigated for similar applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its potential antibiotic properties, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and reduced side effects.
Cycloserine: An antibiotic that also contains an oxazolidinone ring but has a different spectrum of activity.
Uniqueness
3-(1-Chlorooctan-2-YL)-1,3-oxazolidin-2-one is unique due to its specific chlorinated octyl group, which may confer distinct chemical and biological properties compared to other oxazolidinones. This uniqueness makes it a valuable compound for further research and development in various fields.
特性
CAS番号 |
89736-68-5 |
|---|---|
分子式 |
C11H20ClNO2 |
分子量 |
233.73 g/mol |
IUPAC名 |
3-(1-chlorooctan-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H20ClNO2/c1-2-3-4-5-6-10(9-12)13-7-8-15-11(13)14/h10H,2-9H2,1H3 |
InChIキー |
ZNHJRCMICXEHPO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCl)N1CCOC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
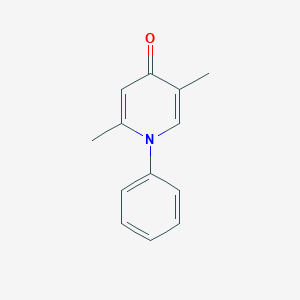
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
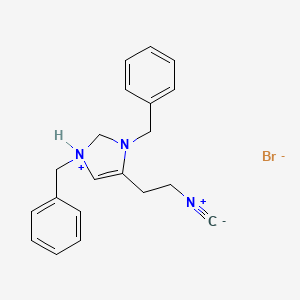


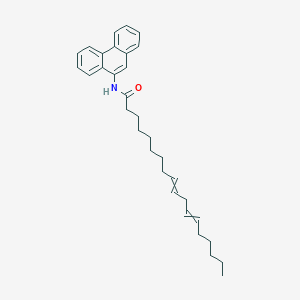

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
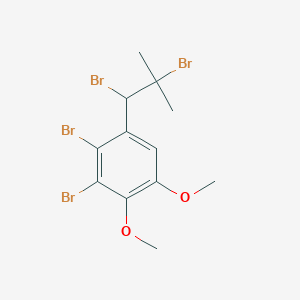
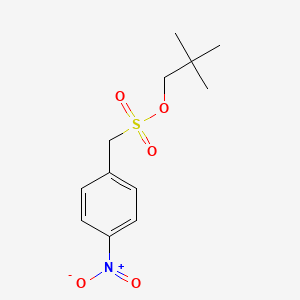
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
